molecular formula C23H19N3O4S B251183 N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

Número de catálogo B251183
Peso molecular: 433.5 g/mol
Clave InChI: CXJOQEHPHBSKLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

Mecanismo De Acción

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a selective PPARδ agonist, which means that it activates this nuclear receptor in a specific manner. PPARδ is expressed in many tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ has been shown to increase fatty acid oxidation, decrease lipogenesis, and improve insulin sensitivity.
Biochemical and Physiological Effects:
In preclinical studies, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of PPARδ. In addition, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to increase energy expenditure and improve mitochondrial function in skeletal muscle.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its selectivity for PPARδ, its ability to reduce liver fat, and its potential to improve insulin sensitivity and dyslipidemia. However, some limitations of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.

Direcciones Futuras

For research on N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide include further preclinical studies to determine its safety and efficacy in treating metabolic disorders such as NAFLD and dyslipidemia. In addition, clinical trials will be needed to determine its potential use in humans. Other potential future directions include studying the effects of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide on other metabolic pathways and exploring its potential use in other diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. Its mechanism of action involves the activation of PPARδ, and it has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels in preclinical studies. While further research is needed to determine its long-term safety and efficacy, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide shows promise as a potential treatment for metabolic disorders.

Métodos De Síntesis

The synthesis of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dimethoxyphenylboronic acid to form the boronic acid intermediate, which is then reacted with 5-amino-1,3-benzodioxole-6-carboxamide to form the final product, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide.

Aplicaciones Científicas De Investigación

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. In preclinical studies, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of a nuclear receptor called peroxisome proliferator-activated receptor delta (PPARδ).

Propiedades

Fórmula molecular

C23H19N3O4S

Peso molecular

433.5 g/mol

Nombre IUPAC

N-[(4-benzamido-3-methylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-14-11-17(8-9-18(14)25-21(27)15-5-3-2-4-6-15)24-23(31)26-22(28)16-7-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)(H2,24,26,28,31)

Clave InChI

CXJOQEHPHBSKLV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

SMILES canónico

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.